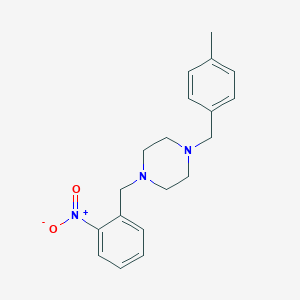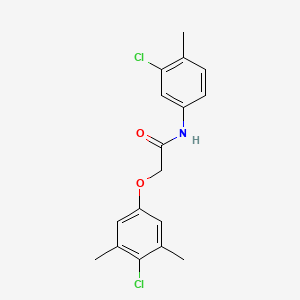![molecular formula C20H23N3O4 B10878427 2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10878427.png)
2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable alkylating agent.
Introduction of the 2-nitrobenzyl group: This step involves the reaction of the piperazine derivative with 2-nitrobenzyl chloride under basic conditions.
Attachment of the 4-methylphenoxy group: This can be done by reacting the intermediate with 4-methylphenol in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and bases.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Nitrobenzyl)piperazine: Similar structure but lacks the 4-methylphenoxy group.
4-Methylphenylpiperazine: Similar structure but lacks the 2-nitrobenzyl group.
Uniqueness
The presence of both the 4-methylphenoxy and 2-nitrobenzyl groups in 2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone makes it unique, potentially offering a distinct pharmacological profile compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C20H23N3O4 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)23(25)26/h2-9H,10-15H2,1H3 |
Clave InChI |
HEHWPJJECDMNTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10878346.png)
![7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10878348.png)
![4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10878359.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878368.png)
![2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10878373.png)
![Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide](/img/structure/B10878374.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878382.png)
![4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878386.png)

![7-benzyl-1,3-dimethyl-8-[4-(phenylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878393.png)

![N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide](/img/structure/B10878405.png)
![3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B10878414.png)
